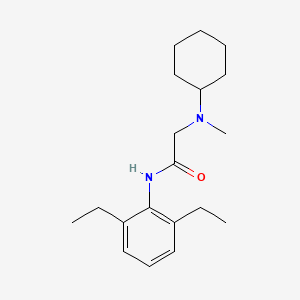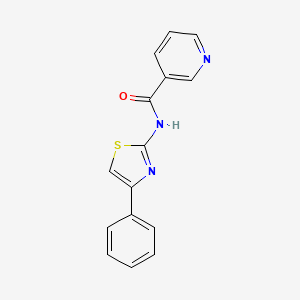![molecular formula C21H19NO6 B4851304 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4851304.png)
4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Übersicht
Beschreibung
4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as BONE or 4-Butyl-7-nitro-2-oxo-2H-chromene-2-carboxylic acid ethyl ester, is a synthetic compound that belongs to the class of coumarin derivatives. This molecule has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is in medicinal chemistry, where it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has also been investigated for its potential use in drug discovery, where it has been found to inhibit the activity of various enzymes and receptors that are involved in disease progression. Additionally, 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been used in biochemistry research to study the structure and function of proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors that are involved in disease progression. 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a receptor that is involved in cell growth and proliferation.
Biochemical and Physiological Effects
4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been found to inhibit the production of prostaglandins, which are inflammatory mediators that are involved in pain and inflammation. 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of topoisomerase II. Additionally, 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one in lab experiments is its ability to inhibit the activity of various enzymes and receptors that are involved in disease progression. This makes 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one a valuable tool for studying the mechanisms of disease and developing new drugs. However, one of the limitations of using 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is complex and time-consuming, which can limit its availability and use in research.
Zukünftige Richtungen
There are several future directions for research on 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one and its potential applications in various fields of scientific research. 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one could also be investigated for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of 4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one in combination with other drugs could be explored to enhance its therapeutic effects.
Eigenschaften
IUPAC Name |
4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-2-3-5-14-11-21(24)28-20-12-17(8-9-18(14)20)27-13-19(23)15-6-4-7-16(10-15)22(25)26/h4,6-12H,2-3,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKFSYJWRUIZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4851225.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4851240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea](/img/structure/B4851247.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4851251.png)
![3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851258.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4851275.png)
![1-(4-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4851289.png)

![N-(3-methylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4851294.png)
![2-[2-ethoxy-4-(1-piperidinylcarbonothioyl)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B4851311.png)
![4-(2,3-dimethylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4851318.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851322.png)